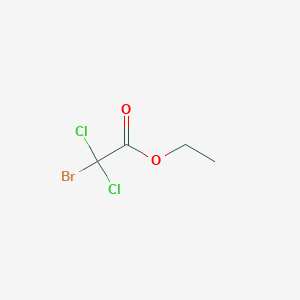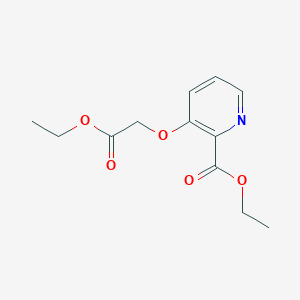
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Übersicht
Beschreibung
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a chemical compound with the molecular formula C12H15NO5 . It has a molecular weight of 253.25 g/mol . This compound is used for research purposes.
Synthesis Analysis
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate involves several steps . The reaction was performed under Ar atmosphere. A solution of ethyl 3-hydroxypicolinate and ethyl bromoacetate in anhydrous acetone was treated with anhydrous potassium carbonate, stirred under reflux for 15 hours, and cooled down . The mixture was filtered and the solvent evaporated. The residue was dissolved in CH2CI2, washed with water, dried over anhydrous MgSO4, filtered and evaporated. Column chromatography gave Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate as a colorless oil .Physical And Chemical Properties Analysis
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate has a molecular weight of 253.25 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCAVYBAKBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618161 | |
| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate | |
CAS RN |
107095-98-7 | |
| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

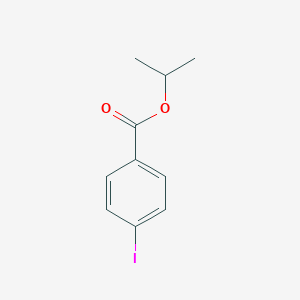

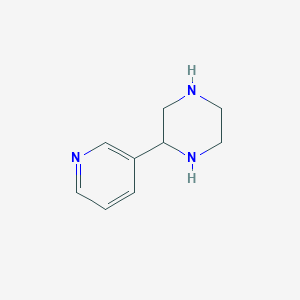

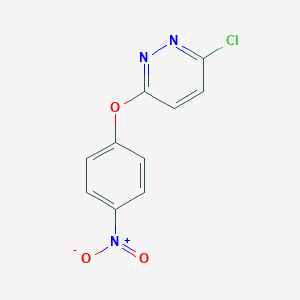
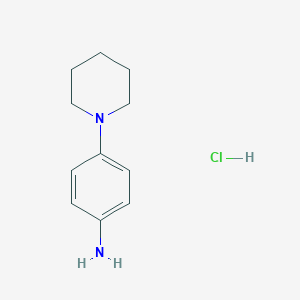
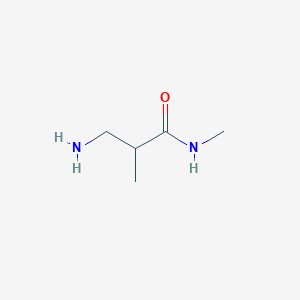
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)

